5-methyl-N-(naphthalen-1-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
5-methyl-N-(naphthalen-1-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound that belongs to the class of pyrazolo[4,3-c]pyridines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with various substituents such as a naphthalene group, a phenyl group, and a carboxamide group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Properties
IUPAC Name |
5-methyl-N-naphthalen-1-yl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2/c1-27-14-19(23(29)25-21-13-7-9-16-8-5-6-12-18(16)21)22-20(15-27)24(30)28(26-22)17-10-3-2-4-11-17/h2-15H,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVRHJARFSOHQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(naphthalen-1-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine hydrate with an appropriate β-diketone under acidic conditions.
Cyclization with Pyridine: The resulting pyrazole intermediate undergoes cyclization with a pyridine derivative in the presence of a suitable catalyst, such as trifluoroacetic acid, to form the pyrazolo[4,3-c]pyridine core.
Introduction of Substituents:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(naphthalen-1-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or alkyl halides for alkylation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-methyl-N-(naphthalen-1-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-methyl-N-(naphthalen-1-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and are often elucidated through techniques such as molecular docking, enzyme assays, and cellular studies.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrazole-pyridine fused ring system and have been studied for their antimetabolite properties.
Thiazolo[4,5-b]pyridines: These compounds also feature a fused heterocyclic ring system and exhibit a range of biological activities, including anticancer and antimicrobial properties.
Uniqueness
5-methyl-N-(naphthalen-1-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its naphthalene and phenyl substituents, along with the carboxamide group, contribute to its potential as a versatile compound in various research applications.
Biological Activity
5-methyl-N-(naphthalen-1-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 394.4 g/mol
- CAS Number : 923112-73-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized to act as an inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair mechanisms. Inhibition of PARP may enhance the cytotoxic effects of certain chemotherapy agents by preventing cancer cells from repairing DNA damage.
Anticancer Activity
Recent studies have indicated that compounds similar to 5-methyl-N-(naphthalen-1-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide exhibit significant anticancer properties. For instance:
- PARP Inhibition : Compounds in this class have shown potent inhibition of PARP1 and PARP2 with IC values in the nanomolar range. This inhibition leads to increased sensitivity of BRCA-deficient cancer cells to DNA-damaging agents .
Selectivity and Efficacy
The selectivity of these compounds for cancer cells with BRCA mutations has been a focal point in research. Studies demonstrate that these inhibitors preferentially affect BRCA-deficient cells while sparing normal cells, thereby reducing potential side effects .
Case Studies
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Key parameters include:
- Absorption : The compound's solubility profile suggests good absorption characteristics.
- Distribution : Its lipophilicity may allow for effective tissue distribution.
- Metabolism : Potential metabolic pathways involve CYP450 enzymes, which could influence its efficacy and safety profile.
Q & A
Basic: What synthetic strategies are recommended for preparing pyrazolo[4,3-c]pyridine derivatives like this compound?
Methodological Answer:
The synthesis of pyrazolo[4,3-c]pyridine derivatives typically involves cyclocondensation of substituted pyrazole intermediates with carbonyl-containing reagents. For example:
- Step 1: Start with methyl 5-amino-1H-pyrazole-4-carboxylate derivatives (or analogous intermediates) to construct the pyrazole core .
- Step 2: Introduce the naphthalen-1-yl and phenyl groups via nucleophilic substitution or coupling reactions. For instance, use bis(pentafluorophenyl) carbonate (BPC) for activating carboxyl groups in coupling reactions .
- Step 3: Optimize reaction conditions (e.g., reflux in glacial acetic acid/acetic anhydride mixtures) to achieve cyclization, as seen in structurally similar pyrimidine derivatives .
Key Considerations: Monitor reaction progress via TLC or HPLC, and purify intermediates via recrystallization (e.g., ethyl acetate/ethanol mixtures) .
Basic: How is the molecular structure of this compound validated experimentally?
Methodological Answer:
Structural validation combines spectroscopic and crystallographic techniques:
- X-ray Crystallography: Resolve the crystal structure to confirm stereochemistry and ring puckering. For example, pyrimidine analogs show deviations of ~0.224 Å from planar geometry in fused rings .
- Spectroscopy: Use H/C NMR to verify substituent positions. Aromatic protons in naphthalen-1-yl groups typically resonate at δ 7.2–8.5 ppm, while methyl groups appear as singlets near δ 2.5 ppm .
- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H] for CHNO requires m/z 408.1586) .
Advanced: How can computational chemistry predict the reactivity of intermediates in synthesizing this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path searches are critical:
- Reaction Mechanism Modeling: Use software like Gaussian or ORCA to simulate transition states for cyclization steps. For example, calculate activation energies for ring closure in pyrazolo-pyridine systems .
- Solvent Effects: Apply COSMO-RS models to predict solvent interactions, optimizing polar aprotic solvents (e.g., DMF) for coupling reactions .
- Stability Analysis: Compute Fukui indices to identify nucleophilic/electrophilic sites in intermediates, guiding protective group strategies (e.g., tert-butoxycarbonyl (Boc) for amines) .
Advanced: How to resolve contradictions between spectroscopic data and crystallographic results for this compound?
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces:
- Dynamic NMR: Perform variable-temperature NMR to detect tautomeric equilibria. For example, oxo groups in pyridones may exhibit keto-enol tautomerism, altering NMR shifts .
- Hirshfeld Surface Analysis: Compare crystallographic data (e.g., C—H···O hydrogen bonds) with solution-phase IR/Raman spectra to assess environmental effects .
- Theoretical Validation: Overlay DFT-optimized geometries with X-ray structures to identify distortions (e.g., dihedral angle mismatches >5° indicate conformational flexibility) .
Advanced: What strategies improve yield in multi-step syntheses of pyrazolo-pyridine carboxamides?
Methodological Answer:
Optimize each step using design of experiments (DoE):
- Protection/Deprotection: Use Boc or benzyl groups to protect reactive amines during coupling. For example, LiOH-mediated deprotection preserves the pyrazole core .
- Catalysis: Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-naphthyl bond formation, ensuring ligand selection (e.g., SPhos) minimizes side reactions .
- Workup: Isolate intermediates via pH-controlled precipitation (e.g., adjust to pH 4–5 for carboxylic acid derivatives) .
Basic: What analytical techniques are critical for purity assessment?
Methodological Answer:
- HPLC-PDA: Use C18 columns with acetonitrile/water gradients (0.1% TFA) to detect impurities <0.1% .
- Elemental Analysis: Confirm C, H, N content within ±0.4% of theoretical values .
- Thermogravimetric Analysis (TGA): Monitor decomposition profiles (e.g., sharp weight loss at ~250°C indicates purity) .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Bioisosteric Replacement: Substitute the naphthalen-1-yl group with quinoline or indole moieties to modulate lipophilicity (clogP range: 3.5–4.5) .
- Molecular Docking: Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina. Prioritize compounds with ΔG < -8 kcal/mol .
- Pharmacophore Modeling: Identify essential H-bond acceptors (e.g., the 3-oxo group) and aromatic pharmacophores for lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
